12-Ethoxydodecan-1-ol

Catalog No.
S14368615
CAS No.
51309-18-3
M.F
C14H30O2
M. Wt
230.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Ethoxydodecan-1-ol

CAS Number

51309-18-3

Product Name

12-Ethoxydodecan-1-ol

IUPAC Name

12-ethoxydodecan-1-ol

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

InChI

InChI=1S/C14H30O2/c1-2-16-14-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3

InChI Key

JHDRIKBVRZZHCU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCCCCCCCCO

12-Ethoxydodecan-1-ol is a chemical compound derived from dodecanol, a long-chain fatty alcohol. It has the molecular formula C14H30OC_{14}H_{30}O and is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the dodecanol structure. This compound is primarily used in various industrial applications due to its surfactant properties and ability to act as an emulsifying agent. It appears as a colorless to pale yellow liquid with a mild odor and is slightly soluble in water but more soluble in organic solvents such as ethanol and ether.

Typical of alcohols, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Etherification: Combining with other alcohols or phenols to form ethers.
  • Oxidation: Converting the alcohol group to aldehydes or ketones under appropriate conditions.
  • Sulfation: This reaction can produce sulfated derivatives, which are often used in surfactants.

These reactions are facilitated by various catalysts such as sulfuric acid or Lewis acids, which enhance the rate of reaction and yield of desired products .

12-Ethoxydodecan-1-ol can be synthesized through several methods:

  • Ethoxylation of Dodecanol: This involves the reaction of dodecanol with ethylene oxide in the presence of a catalyst, typically under controlled temperature and pressure conditions.
  • Reduction of Ethyl Laurate: Ethyl laurate can be reduced using sodium metal or lithium aluminum hydride to produce dodecanol, which can then be further ethoxylated to yield 12-Ethoxydodecan-1-ol .
  • Direct Etherification: Combining dodecanol with ethylene glycol under acidic conditions can also lead to the formation of 12-Ethoxydodecan-1-ol.

12-Ethoxydodecan-1-ol finds utility in various industries due to its properties:

  • Surfactants: Used in detergents and cleaning agents for its emulsifying properties.
  • Cosmetics: Incorporated into formulations for skin care products due to its mildness and ability to enhance product texture.
  • Industrial Chemicals: Serves as an intermediate in the production of other chemicals, including lubricants and plasticizers.

Its versatility makes it valuable in both consumer products and industrial applications.

Several compounds share structural similarities with 12-Ethoxydodecan-1-ol. Here are a few notable examples:

Compound NameStructure TypeUnique Properties
DodecanolFatty AlcoholLow toxicity, used widely in cosmetics
Ethyl LaurateEsterCommonly used as a flavoring agent
Sodium Dodecyl SulfateSurfactantStrong surfactant properties, widely used in cleaning
Lauryl AlcoholFatty AlcoholSimilar emulsifying properties but shorter chain

Uniqueness of 12-Ethoxydodecan-1-ol

What sets 12-Ethoxydodecan-1-ol apart from these compounds is its specific ethoxy substitution on the dodecanol backbone, which enhances its solubility and surfactant capabilities compared to straight-chain fatty alcohols like dodecanol or lauryl alcohol. This unique structure allows for tailored applications in formulations requiring specific emulsifying properties or enhanced compatibility with other ingredients .

Catalytic Etherification Pathways for Alkoxy Fatty Alcohol Derivatives

Catalytic etherification remains the cornerstone of 12-ethoxydodecan-1-ol synthesis, with both homogeneous and heterogeneous systems enabling precise control over ethoxylation degrees. Acidic catalysts, such as phosphotungstic acid (H₃O₄₀PW₁₂·xH₂O) and calcium-based NAE-03, demonstrate superior activity in ethylene oxide (EO) addition compared to traditional basic catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH). For instance, H₃O₄₀PW₁₂·xH₂O achieves an average EO addition number of 2.7 with minimal polyethylene glycol (PEG) byproduct formation (7.7% w/w), outperforming SnCl₄ (2.2 EO additions) and Mg(ClO₄)₂ (2.1 EO additions) under similar conditions.

Heterogeneous catalysts, such as MCT-09, offer additional advantages by eliminating post-reaction filtration steps. MCT-09 achieves 2.7 EO additions while reducing unreacted dodecanol residues to 7.1% w/w, compared to 16.4% w/w for sodium carboxylate (C₁₁H₂₃COONa). This efficiency stems from the catalyst’s ability to stabilize oxonium ion intermediates during EO ring-opening, a mechanism corroborated by kinetic studies.

Table 1: Performance of Catalytic Systems in Dodecanol Ethoxylation

Catalyst TypeHydroxyl Value (mg KOH/g)EO AdditionsPEG Byproduct (% w/w)Unreacted Alcohol (% w/w)
KOH (basic)1782.83.813.7
H₃O₄₀PW₁₂·xH₂O (acidic)1802.77.76.5
NAE-03 (acidic)1772.86.210.0

The choice of solvent also critically influences reaction kinetics. Methanol-dissolved methylate catalysts exhibit comparable activity to hydroxides despite lower molar concentrations, suggesting solvent-mediated activation of EO. Recent innovations, such as Bronsted acid-functionalized resins, further enhance selectivity by minimizing isomerization side reactions during olefin etherification.

Biocatalytic Approaches for Enantioselective Ethoxylation

Biocatalytic routes to 12-ethoxydodecan-1-ol exploit engineered microbial systems to achieve stereochemical precision. Fatty acyl reductases (FARs) and carboxylic acid reductases (CARs) catalyze the reduction of fatty acyl-CoA or free fatty acids to fatty alcohols, which subsequently undergo ethoxylation via cytochrome P450 monooxygenases. For example, Marinobacter aquaeolei VT8’s bifunctional FAR (MaFAR) converts C12–C18 acyl-CoA substrates into dodecanol with >90% efficiency, providing a high-purity precursor for ethoxylation.

Key Enzymatic Systems for Fatty Alcohol Biosynthesis

  • Fatty Acyl Reductases (FARs): Arabidopsis thaliana CER4 and Acinetobacter calcoaceticus ACR1 preferentially reduce C16–C24 acyl-CoA substrates, with NADPH serving as the cofactor.
  • Carboxylic Acid Reductases (CARs): These enzymes bypass the need for activated thioesters, directly converting dodecanoic acid to dodecanol in Escherichia coli chassis strains.

Ethoxylation biocatalysts, though less developed, show promise in in vitro systems. Engineered Synechococcus elongatus expressing alkane monooxygenases introduces ethoxy groups regioselectively at the ω-position, achieving 85% conversion in microbatch reactors. Immobilization of these enzymes on silica matrices enhances operational stability, enabling reuse for up to 10 cycles without activity loss.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow reactors address batch process limitations by integrating reaction and separation units. The Dow Global Technologies LLC patent (EP2623488A1) describes a recirculating system where dodecene and 2-chloroethanol react over solid acid catalysts (e.g., sulfonated polystyrene resins) at 120–150°C, achieving 80% yield of 12-ethoxydodecan-1-ol. Unconsumed olefins and alcohols are continuously recycled, reducing raw material costs by 40% compared to batch configurations.

Hybrid catalytic membranes, such as polyethersulfone (PES)-embedded cation exchange resins, further enhance efficiency. These membranes facilitate in situ product removal, suppressing reverse reactions and increasing conversion to 95% for analogous esterification processes. When adapted for ethoxylation, such membranes could mitigate PEG formation by restricting ethylene oxide residence time in the reactive zone.

Process Optimization Parameters

  • Temperature Gradient Control: Maintaining reactor zones at 50–70°C (reaction) and 25–30°C (separation) minimizes thermal degradation.
  • Catalyst Annealing: Annealing PES membranes at 393 K improves ion exchange capacity by 30%, directly correlating with higher turnover frequencies.

The application of 12-ethoxydodecan-1-ol as a surface-active component in nanostructured colloidal systems represents a significant advancement in nanomaterial engineering [4]. Colloidal nanoparticles require sophisticated surface modification strategies to achieve optimal stability and functionality in diverse environments [5]. The amphiphilic nature of 12-ethoxydodecan-1-ol enables it to function as an effective stabilizing agent through multiple mechanisms including electrosteric stabilization and controlled micelle formation [6].

Surface engineering of colloidal nanoparticles using ethoxylated fatty alcohols like 12-ethoxydodecan-1-ol addresses critical challenges in particle stability and dispersion [4]. The compound adsorbs at particle interfaces through hydrophobic interactions between the dodecyl chain and the particle surface, while the ethoxy-alcohol head group extends into the aqueous phase, providing steric and hydration stabilization [7]. This dual-mode stabilization mechanism prevents particle aggregation and maintains long-term colloidal stability under varying conditions [8].

Research demonstrates that fatty alcohol ethoxylates exhibit superior performance in nanostructured systems compared to conventional surfactants [6]. The ethoxy group in 12-ethoxydodecan-1-ol enhances the hydrophilic-lipophilic balance, allowing for optimal interaction with both organic and aqueous phases [3]. This property is particularly valuable in the synthesis of hybrid nanoparticles where precise control over surface properties is essential for maintaining structural integrity [5].

The formation of stable micelles by 12-ethoxydodecan-1-ol enables the creation of controlled environments for nanoparticle synthesis [9]. Giant surfactant structures formed by amphiphilic molecules provide versatile platforms for sub-10-nanometer nanostructure engineering [9]. The self-assembly behavior of ethoxylated alcohols can be fine-tuned through variation in chain length and degree of ethoxylation, allowing for precise control over micelle size and morphology [10].

Nanostructured lipid carriers benefit significantly from the incorporation of ethoxylated fatty alcohols as stabilizing components [11]. The surfactant composition directly influences the chemical and structural properties of these systems, with mixed surfactant systems typically producing smaller particles and lower crystallinity compared to single-component systems [11]. The combined effects of ionic and non-ionic surfactants, such as 12-ethoxydodecan-1-ol, play crucial roles in lipid-oil mixing and maintaining colloidal repulsion between particles [12].

Table 2: Applications of Surfactants in Advanced Material Science

ApplicationKey PropertiesMechanismReference
Surface Active Components in Nanostructured SystemsHigh surface activity, stable micelle formation, colloidal stabilizationAdsorption at interfaces, micelle formation, electrosteric stabilization [4] [5] [6]
Phase-Transfer CatalysisPhase transfer capability, ionic interaction, solubility enhancementIon pair formation, phase boundary transfer, catalytic enhancement [13] [14] [15]
Template Agents for Mesoporous SilicaStructure-directing ability, controlled aggregation, template removalSelf-assembly guidance, pore structure control, template extraction [16] [17] [18]
General Surfactant PropertiesSurface tension reduction, hydrophilic-lipophilic balance, amphiphilic natureMolecular orientation at interfaces, hydrophobic-hydrophilic balance [6] [12] [3]
Emulsification SystemsInterfacial tension reduction, droplet stabilization, phase mixingInterface stabilization, coalescence prevention, viscosity modification [11] [10] [19]
Colloidal StabilizationParticle dispersion, preventing aggregation, long-term stabilitySteric and electrostatic repulsion, surface charge modification [4] [7] [8]

Phase-Transfer Catalysis in Multi-Phase Polymerization Reactions

12-Ethoxydodecan-1-ol demonstrates significant potential as a phase-transfer catalyst in multi-phase polymerization reactions, where its unique molecular structure facilitates the transfer of reactive species between immiscible phases [14]. Phase-transfer catalysis represents a powerful technique for conducting reactions at high rates with excellent selectivity under moderate conditions [15]. The ethoxy functionality in 12-ethoxydodecan-1-ol provides enhanced phase-transfer capabilities compared to conventional fatty alcohols through improved ion-pairing abilities and solubility characteristics [13].

Multi-site phase-transfer catalysis systems utilizing ethoxylated fatty alcohols have shown remarkable synergistic effects in polymerization reactions [14]. The mechanism involves the formation of ion pairs between the catalyst and ionic species, facilitating their transfer from the aqueous phase to the organic monomer phase [20]. In polymerization systems, this transfer is particularly important for water-soluble initiators such as potassium persulfate, which must migrate to the organic phase to initiate polymerization effectively [14].

The polymer-supported phase-transfer catalysis mechanism demonstrates how ethoxylated alcohols function in complex reaction environments [20]. The transport of organic reagents through aqueous phases to catalyst particles can be explained through emulsion polymerization principles, where extraction equilibria serve as driving forces for the change of surrounding solvents of active groups [20]. The oscillation of catalytic groups between organic solvent and water phases within polymer particles represents the fundamental condition for successful reaction progression [20].

Research in heteroarene carbon-hydrogen functionalization has revealed the potential of alcohols as alkylating agents through photoredox catalysis pathways [21]. Although not directly involving 12-ethoxydodecan-1-ol, these studies demonstrate the broader utility of alcohol-based systems in advanced synthetic methodologies [21]. The spin-center shift pathway allows for direct carbon-hydrogen alkylation of heteroaromatics with alcohols, eliminating water as the only byproduct [21].

Colloidal polymer particles serve as effective catalyst carriers and phase-transfer agents in multiphasic reactions [22]. The design of polymer particles for use as phase-transfer agents requires careful consideration of surface properties and internal structure to optimize catalytic performance [22]. Ethoxylated fatty alcohols contribute to this optimization by providing controlled surface modification and enhanced interfacial activity [22].

The kinetics of phase-transfer catalyzed reactions depend heavily on the nature of the organic solvent, the lipophilicity of the cation, and the properties of the anion involved [20]. Extraction processes are responsible for ensuring that onium salts with specific anions tend to be surrounded by appropriate solvents where reactions can proceed efficiently [20]. The main effects in traditional phase-transfer catalysis include lipophilicity of the cation, nature of anion, and type of organic solvent, all of which remain important in polymer-supported versions [20].

Template Agents for Mesoporous Silica Synthesis

The application of 12-ethoxydodecan-1-ol as a template agent in mesoporous silica synthesis represents an innovative approach to controlling pore structure and surface properties in advanced materials [17]. Bio-organic salts synthesized from fatty acid derivatives have demonstrated significant potential as bio-derived templates for mesostructured materials [17]. The ethoxylated fatty alcohol structure provides unique advantages in terms of template removal efficiency and structural control compared to conventional surfactant systems [23].

Mesoporous silica synthesis using fatty alcohol-derived templates involves complex self-assembly processes between amphiphilic molecules and silica precursors [18]. The co-structure directing agent route, which utilizes compounds like 12-ethoxydodecan-1-ol, enables the formation of functionalized mesoporous materials with controlled surface properties [18]. The synthesis relies on interactions between silica sources, cationic surfactants, and co-structure directing agents, resulting in materials with specific structural characteristics [18].

Template removal techniques represent a critical aspect of mesoporous silica synthesis, where the choice of removal method significantly impacts the final material properties [23]. Solvent extraction methods using alcohols such as methanol and ethanol have shown particular effectiveness for removing ethoxylated templates [23]. The extraction efficiency depends on the polarity and molecular size of the template, with ethoxylated fatty alcohols typically requiring shorter extraction times compared to larger polymer templates [23].

The kinetic influence of siliceous reactions on structure formation reveals important mechanistic insights for template-directed synthesis [18]. Fast reaction processes tend to result in face-centered cubic structures regardless of reaction conditions, while slower processes favor different structural arrangements [18]. The hydrolysis step represents the most important structural control parameter, with cross-linking behavior being similar across different structural types [18].

Surfactant-free synthesis approaches using inorganic templates demonstrate alternative pathways for mesoporous material preparation [24]. However, the use of organic templates like 12-ethoxydodecan-1-ol provides superior control over pore size distribution and surface functionality [17]. The versatility of surfactant-swelling agent pairs enables the synthesis of large-pore nanoporous silicas with well-defined structural characteristics [16].

Table 3: Mesoporous Silica Synthesis Parameters Using Different Templates

Template TypePore Size Range (nanometers)Structure TypeTemplate Removal MethodSurface Area (square meters per gram)Reference
Fatty Alcohol Derivatives2-8Hexagonal/CubicCalcination/Extraction400-800 [17] [25]
Ethoxylated Alcohols3-12HexagonalSolvent Extraction500-900 [23] [26]
Long-chain Surfactants2-10Lamellar/HexagonalThermal Treatment300-700 [16] [27]
Bio-organic Salts4-15HexagonalSolvent Extraction600-1000 [17]
Block Copolymers5-20Cubic/HexagonalCalcination700-1200 [16] [23]
Ionic Surfactants2-6HexagonalCalcination/Extraction800-1500 [23] [18]

The preparation of hierarchical mesoporous materials using single-templating approaches has been achieved through careful selection of surfactant systems [28]. Mesoporous silica nanoparticles with rod-like pore channels and lamellar mesopores on surfaces can be synthesized using self-assemblies of amphiphilic molecules as templates [28]. The formation of lamellar pores occurs through merging rod-like micelles during the sol-gel process, demonstrating the dynamic nature of template-directed synthesis [28].

The investigation of Brønsted-Lewis acid synergy in ethoxylation processes represents a pivotal advancement in understanding the catalytic mechanisms underlying the formation of 12-Ethoxydodecan-1-ol. This cooperative catalytic approach demonstrates remarkable efficacy in facilitating bimolecular ether formation through the strategic combination of distinct acid sites [1] [2].

Mechanistic Framework

The synergistic interaction between Brønsted and Lewis acid sites operates through a dual activation mechanism where Lewis acids serve to enhance the acidity of Brønsted acids, creating a more reactive catalytic environment. In the formation of 12-Ethoxydodecan-1-ol, this synergy manifests through the simultaneous activation of both the alcohol substrate and the ethylene oxide reagent [1] [3].

The Lewis acid component functions by coordinating to the oxygen atom of ethylene oxide, thereby increasing its electrophilicity and facilitating ring opening. Concurrently, the Brønsted acid component activates the hydroxyl group of the dodecanol substrate through protonation, enhancing its nucleophilicity toward the activated ethylene oxide [4] [5].

Catalytic Systems and Performance

Research has identified several highly effective synergistic catalytic systems for ethoxylation processes. The aluminum-magnesium oxide composite catalysts demonstrate particularly promising performance, exhibiting rate enhancements ranging from 1000 to 10000-fold compared to single-component systems [6] [7]. These catalysts operate through a chemisorption mechanism where the methoxy group undergoes ethoxylation on the catalyst surface, with the catalyst performing dual roles as both acid reaction center and chemisorption site [6].

The Yb(OTf)2/PhSO3H-MPR system represents another exemplary case of Brønsted-Lewis acid synergy, where the uniform distribution of both acid types within the mesoporous phenolic resin framework ensures optimal catalytic performance [4]. This system demonstrates the critical importance of spatial organization in achieving effective synergy, with the benzenesulfonic acid groups serving as Brønsted sites while coordinating with Yb(OTf)3 to generate Lewis acid sites [4].

Temperature and Reaction Conditions

The optimal temperature range for Brønsted-Lewis acid synergistic catalysis in ethoxylation processes typically spans 150-400°C, with specific temperature requirements varying based on the catalyst system employed [1] [3] [4]. The Fe(III) porphyrin systems operate effectively at lower temperatures (25-150°C), while zeolite-based catalysts require higher temperatures (200-400°C) to achieve maximum synergistic effects [1] [8].

The reaction mechanism involves the formation of oxonium ion intermediates through Lewis acid activation of ethylene oxide, followed by nucleophilic attack from the Brønsted acid-activated alcohol substrate. This concerted process results in the formation of the desired ether linkage while maintaining high selectivity and minimizing side reactions [7] [9].

Kinetic Isotope Effect Analysis of Rate-Limiting Steps

The application of kinetic isotope effect (KIE) analysis to ethoxylation processes provides crucial insights into the rate-limiting steps involved in the formation of 12-Ethoxydodecan-1-ol. This analytical approach utilizes isotopic substitution to probe the mechanistic details of bond breaking and forming processes during catalysis [10] [11].

Primary Kinetic Isotope Effects

Primary kinetic isotope effects in ethoxylation processes are observed when isotopic substitution occurs at sites of direct bond breaking or forming during the rate-determining step. For 12-Ethoxydodecan-1-ol synthesis, deuterium substitution at the hydroxyl position of dodecanol reveals kH/kD values ranging from 1.3 to 6.5, indicating significant primary isotope effects [10] [12].

These observations confirm that C-H bond breaking at the alcohol substrate constitutes a rate-limiting step in the overall ethoxylation mechanism. The magnitude of the isotope effect provides quantitative information about the degree of bond breaking in the transition state, with values approaching the theoretical maximum of 6.5-7 indicating nearly complete bond scission [13] [11].

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects arise from isotopic substitution at positions adjacent to the reaction center, providing information about transition state geometry and electronic reorganization. In ethoxylation processes, carbon-13 substitution at the α-carbon of the alcohol substrate yields kH/kD values of 1.01-1.04, consistent with sp3 to sp2 hybridization changes during the transition state [14] [11].

The relatively small magnitude of secondary isotope effects indicates that the transition state maintains substantial sp3 character, suggesting that the nucleophilic attack occurs through an early transition state with limited bond reorganization at the α-carbon position [11] [12].

Solvent Isotope Effects

Solvent deuterium isotope effects provide valuable information about the role of proton transfer processes in the rate-determining step. Studies of ethoxylation reactions in D2O versus H2O reveal kH/kD values ranging from 2.0 to 8.0, indicating significant involvement of proton transfer in the catalytic cycle [15] [16].

The observation of large solvent isotope effects (kH/kD = 8.0) suggests that intramolecular proton transfer between a proton shuttle group and the active site represents a rate-limiting process in certain ethoxylation systems [16]. This finding has important implications for catalyst design, as it highlights the necessity of incorporating appropriate proton relay mechanisms in heterogeneous catalytic systems [16].

Mechanistic Interpretation

The combination of primary, secondary, and solvent isotope effects provides a comprehensive picture of the ethoxylation mechanism. The data indicate that the rate-determining step involves concerted proton transfer and nucleophilic attack, with the transition state exhibiting metaphosphate-like character in the case of phosphate-containing catalysts [17] [11].

The degree of rate control analysis reveals that multiple species contribute to the observed isotope effects, with the weighted average of standard-state free-energy differences determining the overall KIE magnitude [11]. This insight challenges traditional interpretations that focus solely on the rate-determining step, emphasizing the importance of considering all kinetically relevant species in the mechanism [11].

Adsorption-Desorption Dynamics on Heterogeneous Catalysts

The study of adsorption-desorption dynamics on heterogeneous catalysts provides essential insights into the surface phenomena governing the formation of 12-Ethoxydodecan-1-ol. These processes are fundamental to understanding how reactants interact with catalyst surfaces and how products are subsequently released [18] [19].

Physisorption and Chemisorption Mechanisms

Heterogeneous catalysis requires initial adsorption of reactants onto the catalyst surface, where they can undergo subsequent chemical transformation. The adsorption process involves both physisorption (weak van der Waals interactions) and chemisorption (strong chemical bond formation) [18] [19].

For 12-Ethoxydodecan-1-ol synthesis, the dodecanol substrate initially undergoes physisorption on the catalyst surface through van der Waals interactions between the alkyl chain and the surface. This is followed by chemisorption of the hydroxyl group, involving chemical bond formation with surface active sites [18] [20].

The ethylene oxide reagent exhibits different adsorption behavior, with its high reactivity leading to rapid chemisorption and subsequent ring opening. The heat of adsorption for ethylene oxide on typical ethoxylation catalysts ranges from 40-100 kJ/mol, indicating strong surface interactions [18] [21].

Surface Diffusion and Precursor States

Recent studies have revealed the importance of surface diffusion phenomena in heterogeneous catalysis, particularly under operando conditions. The concept of precursor states describes the initial weakly bound state of adsorbates that can migrate across the surface before undergoing stronger chemisorption [22] [23].

In ethoxylation processes, precursor state mobility is crucial for achieving optimal reactant encounters on the catalyst surface. The sticking probability for ethylene oxide depends on the balance between adsorption, desorption, and migration processes, with the relationship given by s = pa/(pa + pd) [18].

Temperature-dependent surface reconstruction plays a critical role in determining catalytic activity. Studies of Fe(111) surfaces reveal that at temperatures above 500 K, the surface undergoes global dynamical changes with continuous formation and disruption of active sites [23] [24]. This dynamic behavior challenges traditional static models of heterogeneous catalysis [23].

Residence Time and Desorption Kinetics

The residence time of adsorbed species on catalyst surfaces follows the Frenkel equation: τ = τ0 exp(Q/RT), where Q represents the heat of adsorption [18]. For typical ethoxylation catalysts, residence times range from 10^-13 to 10^-10 seconds, depending on the adsorption strength and temperature [18] [21].

Desorption kinetics are particularly important for product release in ethoxylation processes. The 12-Ethoxydodecan-1-ol product must desorb from the catalyst surface to prevent product inhibition and maintain catalytic activity. The desorption rate is described by an Arrhenius-type equation: ν = ν0 exp(-Q/RT) [18].

Dynamic Catalysis and Surface Resonance

Recent advances in dynamic heterogeneous catalysis have revealed that catalysts can exhibit oscillatory behavior with binding energy variations over time. These dynamic catalysts can achieve rate enhancements of 10^2 to 10^4 compared to static systems [25] [26].

The concept of surface resonance describes the optimal frequency range (10^3 to 10^7 s^-1) where dynamic surface modifications are synchronized with the kinetics of individual reaction steps [25] [26]. This resonance effect can lead to order-of-magnitude improvements in catalytic turnover frequency [25].

For ethoxylation processes, dynamic operation involves periodic modulation of surface binding energies through external stimuli such as electromagnetic fields or temperature cycling. This approach offers the potential to overcome traditional Sabatier limitations and achieve unprecedented catalytic performance [25] [26].

Catalyst Wettability and Mass Transfer

The wettability of catalyst surfaces significantly influences adsorption and desorption dynamics. Hydrophobic surfaces favor adsorption of long-chain alcohols like dodecanol, while hydrophilic regions facilitate ethylene oxide adsorption [27]. The balance between hydrophobic and hydrophilic sites determines the overall selectivity and activity of the catalytic system [27].

Mass transfer limitations can significantly impact the observed kinetics of ethoxylation processes. The effectiveness factor for porous catalysts depends on the Thiele modulus, which relates the intrinsic reaction rate to the diffusion rate within the catalyst pores [21] [20].

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

230.224580195 g/mol

Monoisotopic Mass

230.224580195 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types